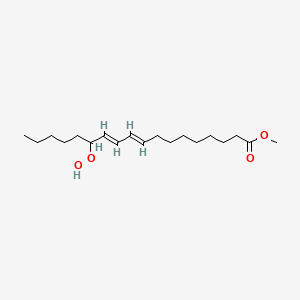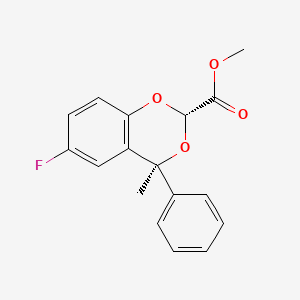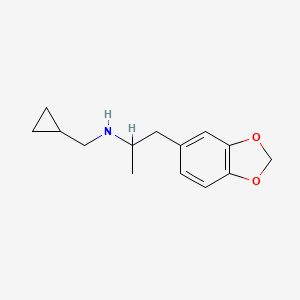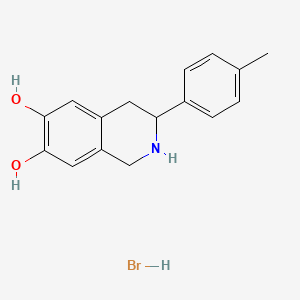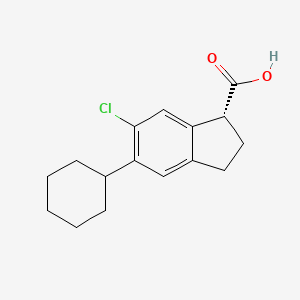
(1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid: is a chiral compound with a unique structure that includes a chlorine atom, a cyclohexyl group, and an indan-1-carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid typically involves the following steps:
Formation of the Indan Ring: The indan ring can be synthesized through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where a cyclohexyl magnesium bromide reacts with the indan ring.
Chlorination: The chlorine atom is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be converted to other functional groups such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products:
Oxidation: Esters, amides, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to desired therapeutic or chemical outcomes.
類似化合物との比較
(1R)-(-)-6-Chloro-5-cyclohexylindan-1-ol: Similar structure but with an alcohol group instead of a carboxylic acid.
(1R)-(-)-6-Chloro-5-cyclohexylindan-1-amine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness:
Functional Group:
Chirality: The specific (1R) configuration adds to its uniqueness, influencing its interaction with chiral environments in biological systems.
This detailed article provides a comprehensive overview of (1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
28998-45-0 |
|---|---|
分子式 |
C16H19ClO2 |
分子量 |
278.77 g/mol |
IUPAC名 |
(1R)-6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C16H19ClO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7H2,(H,18,19)/t12-/m1/s1 |
InChIキー |
OIRAEJWYWSAQNG-GFCCVEGCSA-N |
異性体SMILES |
C1CCC(CC1)C2=C(C=C3[C@@H](CCC3=C2)C(=O)O)Cl |
正規SMILES |
C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


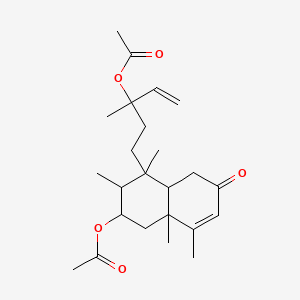
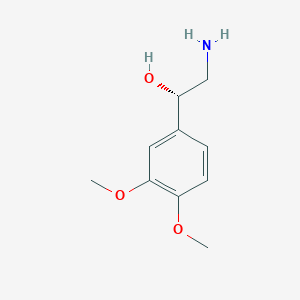
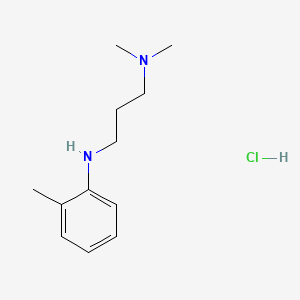

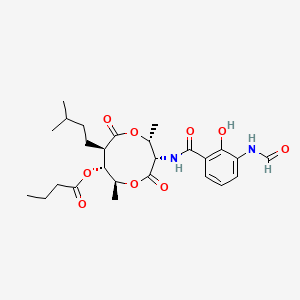
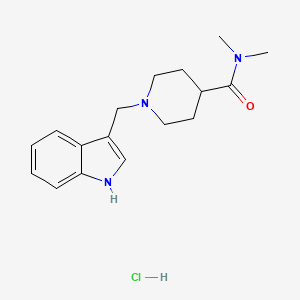

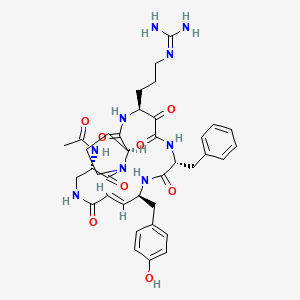

![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
